molecular formula C18H16N2O B2425602 (E)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-3-(4-methylphenyl)-2-propen-1-one CAS No. 1164470-43-2

(E)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-3-(4-methylphenyl)-2-propen-1-one

Cat. No. B2425602
CAS RN: 1164470-43-2
M. Wt: 276.339
InChI Key: BEHGCPGBNAMRHN-ZHACJKMWSA-N
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Description

(E)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-3-(4-methylphenyl)-2-propen-1-one (MIP) is an important organic compound that has been studied extensively in recent years due to its potential applications in a variety of fields. MIP is a heterocyclic compound that belongs to the class of imidazopyridines, which are known for their wide range of biological activities. It is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals, and has been used as an antimicrobial agent, an antioxidant, and a potential therapeutic agent for various diseases.

Scientific Research Applications

Anticonvulsant Activity

Research conducted by Cesur and Cesur (1994) synthesized derivatives of imidazo[1,2-a]pyridine, which showed significant activity against MES-induced seizures, highlighting its potential as an anticonvulsant. This indicates that the compound may have therapeutic applications in the treatment of seizure disorders (Cesur & Cesur, 1994).

Cytotoxic Activity and CDK Inhibition

Vilchis-Reyes et al. (2010) explored 2-methylimidazo[1,2-a]pyridine derivatives for their cytotoxic activity and CDK inhibitor activity. These compounds demonstrated promising results in terms of cytotoxic activity and selective inhibition against specific CDKs, suggesting their potential use in cancer treatment and cell cycle regulation (Vilchis-Reyes et al., 2010).

Reactivity and Molecular Hybridization

A study by Konaté, Affi, and Ziao (2021) used quantum chemistry methods to analyze the reactivity of imidazo[1,2-a]pyridinyl-chalcone series, which includes compounds like (E)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-3-(4-methylphenyl)-2-propen-1-one. Their findings are significant for organic synthesis and medicinal chemistry, particularly in strategies involving molecular hybridization for enhancing therapeutic activities (Konaté, Affi, & Ziao, 2021).

Phosphorescence Properties

Li and Yong (2019) investigated novel positional isomers of imidazo[1,2-a]pyridine derivatives. These compounds displayed unique phosphorescent colors and quantum yields, and their properties could be switched reversibly in response to acid-base vapor stimuli. This suggests potential applications in the development of dynamic functional materials and organic synthesis (Li & Yong, 2019).

properties

IUPAC Name

(E)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-3-(4-methylphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O/c1-13-6-8-15(9-7-13)10-11-16(21)18-14(2)19-17-5-3-4-12-20(17)18/h3-12H,1-2H3/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEHGCPGBNAMRHN-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CC(=O)C2=C(N=C3N2C=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/C(=O)C2=C(N=C3N2C=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-3-(4-methylphenyl)-2-propen-1-one

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